Cas no 326594-34-7 (Fraxamoside)

Fraxamoside structure
Nome del prodotto:Fraxamoside
Fraxamoside Proprietà chimiche e fisiche
Nomi e identificatori
-
- Fraxamoside
- Methyl (1S,3S,7S,12R,15R,16S,17S,18R,20E)-12-(3,4-dihydroxyphenyl)-20-ethylidene-16,17,18-trihydroxy-9-oxo-2,4,10,13,19-pentaoxatricyclo[13.3.1.1<sup>3,7</sup>]icos-5-ene-6-carboxylate (non-preferred
- [ "" ]
- FS-9756
- 326594-34-7
- AKOS040761750
- CHEMBL4228021
- CS-0024434
- HY-N3906
- methyl (1S,3S,7S,12R,15R,16S,17S,18R,20E)-12-(3,4-dihydroxyphenyl)-20-ethylidene-16,17,18-trihydroxy-9-oxo-2,4,10,13,19-pentaoxatricyclo[13.3.1.13,7]icos-5-ene-6-carboxylate
- Methyl 12-(3,4-dihydroxyphenyl)-20-ethylidene-16,17,18-trihydroxy-9-oxo-2,4,10,13,19-pentaoxatricyclo[13.3.1.13,7]icos-5-ene-6-carboxylate
- CID 73157825
- 2''-epifraxamoside
- (-)-Fraxamoside
- methyl (1S,3S,7S,12R,15R,16S,17S,18R,20E)-12-(3,4-dihydroxyphenyl)-20-ethylidene-16,17,18-trihydroxy-9-oxo-2,4,10,13,19-pentaoxatricyclo(13.3.1.13,7)icos-5-ene-6-carboxylate
- Methyl (1S,3S,7S,12R,15R,16S,17S,18R)-12-(3,4-dihydroxyphenyl)-20-ethylidene-16,17,18-trihydroxy-9-oxo-2,4,10,13,19-pentaoxatricyclo[13.3.1.1,]icos-5-ene-6-carboxylic acid
- Methyl (1S,3S,7S,12R,15R,16S,17S,18R)-12-(3,4-dihydroxyphenyl)-20-ethylidene-16,17,18-trihydroxy-9-oxo-2,4,10,13,19-pentaoxatricyclo(13.3.1.1,)icos-5-ene-6-carboxylic acid
-
- Inchi: InChI=1S/C25H30O13/c1-3-12-13-7-19(28)35-9-17(11-4-5-15(26)16(27)6-11)34-10-18-20(29)21(30)22(31)25(37-18)38-24(12)36-8-14(13)23(32)33-2/h3-6,8,13,17-18,20-22,24-27,29-31H,7,9-10H2,1-2H3/b12-3+/t13-,17-,18+,20+,21-,22+,24-,25-/m0/s1
- Chiave InChI: QVUZRUJONIJRDT-PPKUYGORSA-N
- Sorrisi: CC=C1C2CC(=O)OCC(OCC3C(C(C(C(O3)OC1OC=C2C(=O)OC)O)O)O)C4=CC(=C(C=C4)O)O
Proprietà calcolate
- Massa esatta: 538.16864101g/mol
- Massa monoisotopica: 538.16864101g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 13
- Conta atomi pesanti: 38
- Conta legami ruotabili: 3
- Complessità: 919
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 8
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 1
- XLogP3: -1.1
- Superficie polare topologica: 191Ų
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.5±0.1 g/cm3
- Punto di ebollizione: 825.8±65.0 °C at 760 mmHg
- Punto di infiammabilità: 277.9±27.8 °C
- PSA: 190.67000
- LogP: -0.09770
- Pressione di vapore: 0.0±3.2 mmHg at 25°C
Fraxamoside Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
Fraxamoside Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN4080-1 ml * 10 mm |
Fraxamoside |
326594-34-7 | 1 ml * 10 mm |
¥ 6500 | 2024-07-20 | ||
A2B Chem LLC | AF82793-500mg |
Fraxamoside |
326594-34-7 | 98% by HPLC | 500mg |
$23467.00 | 2024-04-20 | |
TargetMol Chemicals | TN4080-5mg |
Fraxamoside |
326594-34-7 | 5mg |
¥ 4280 | 2024-07-20 | ||
TargetMol Chemicals | TN4080-1 mL * 10 mM (in DMSO) |
Fraxamoside |
326594-34-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6500 | 2023-09-15 | |
A2B Chem LLC | AF82793-1000mg |
Fraxamoside |
326594-34-7 | 98% by HPLC | 1000mg |
$37530.00 | 2024-04-20 | |
TargetMol Chemicals | TN4080-5 mg |
Fraxamoside |
326594-34-7 | 98% | 5mg |
¥ 4,280 | 2023-07-11 | |
A2B Chem LLC | AF82793-25mg |
Fraxamoside |
326594-34-7 | 98% by HPLC | 25mg |
$2498.00 | 2024-04-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F37040-5mg |
Methyl (1S,3S,7S,12R,15R,16S,17S,18R,20E)-12-(3,4-dihydroxyphenyl)-20-ethylidene-16,17,18-trihydroxy-9-oxo-2,4,10,13,19-pentaoxatricyclo[13.3.1.13,7]icos-5-ene-6-carboxylate (non-preferred name) |
326594-34-7 | ,HPLC≥98% | 5mg |
¥4418.0 | 2023-09-07 | |
A2B Chem LLC | AF82793-5mg |
Fraxamoside |
326594-34-7 | 98% by HPLC | 5mg |
$725.00 | 2024-04-20 | |
A2B Chem LLC | AF82793-10mg |
Fraxamoside |
326594-34-7 | 98% by HPLC | 10mg |
$1201.00 | 2024-04-20 |
Fraxamoside Letteratura correlata
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
-
5. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
326594-34-7 (Fraxamoside) Prodotti correlati
- 32619-42-4(Oleuropein)
- 112693-21-7(Oleonuezhenide)
- 39011-92-2(Specnuezhenide)
- 35897-92-8(Ligustroside)
- 449733-84-0(Specneuzhenide)
- 96382-91-1(Neonuezhenide)
- 2172590-66-6(2-(2-cyclopropylethyl)cyclobutan-1-ol)
- 1152915-12-2(Cyclopentanone, 2-[(3,4-difluorophenyl)thio]-)
- 116044-87-2(7-Chloro-2-(chloromethyl)-1,3-benzoxazole)
- 898461-82-0(2-({5-(cyclohexylcarbamoyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide)
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
